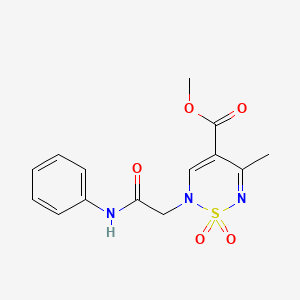

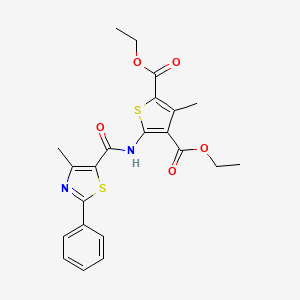

![molecular formula C17H16BrNO4 B2519054 5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid CAS No. 2216445-84-8](/img/structure/B2519054.png)

5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid, is a brominated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and applications of structurally related brominated benzoic acid derivatives and their complexes.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves multi-step reactions, starting from readily available materials. For example, a key intermediate for SGLT2 inhibitors was synthesized from dimethyl terephthalate through a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in the scale-up study . Similarly, the synthesis of a cysteine crosslinking agent was achieved through radical bromination and a four-step route starting from 1,3,5-benzenetricarboxylic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is often characterized using various analytical techniques. For instance, the antipyrine derivatives were characterized using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations . These techniques could be employed to determine the molecular structure of 5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid, providing insights into its intermolecular interactions and stability.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can participate in various chemical reactions. The reactivity of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone with carboxylic acids to form fluorescent esters , and the reaction of thiazolidines with bromine to yield diastereomeric derivatives , are examples of the chemical versatility of such compounds. These reactions highlight the potential of the compound to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be influenced by their molecular structure. For example, the crystal packing in antipyrine derivatives is stabilized by hydrogen bonds and π-interactions . The inclusion complex formed by benzoic acid in the presence of 1-bromopyrene and γ-cyclodextrin exhibits room temperature phosphorescence . These properties suggest that the compound of interest may also exhibit unique physical and chemical characteristics that could be exploited in various applications.

Biological Activity Studies

Some brominated benzoic acid derivatives have been studied for their biological activity. The metal(II) complexes of a benzotriazole derivative showed antibacterial activity , and the azo ligand and its Cd(II) complex were screened for antifungal and antibacterial activities . These studies indicate that the compound may also possess biological activities worth investigating.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : A study detailed the synthesis of a compound related to 5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid, using diazotization and various analytical techniques such as 1H-NMR, FT-IR, UV-Vis, and XRD data. This method is significant for its application in synthesizing similar compounds (Jaber, Kyhoiesh, & Jawad, 2021).

Industrial Process Scale-Up : Another research focused on scaling up the production process of a key intermediate for the synthesis of SGLT2 inhibitors, showcasing a practical and cost-effective approach (Zhang et al., 2022).

Biological and Chemical Properties

Antifungal and Antibacterial Activities : The compound and its metal complex were tested for antifungal and antibacterial activities, showing effectiveness against certain microorganisms (Jaber, Kyhoiesh, & Jawad, 2021).

Molecular Interactions and Crystal Structure : A study on a similar compound examined the crystal structure and molecular interactions, focusing on halogen and hydrogen bonding interactions. This insight is crucial for understanding the molecular properties of similar compounds (Wu et al., 2017).

Catalytic Applications : Research on selenoxides as catalysts for bromination of organic substrates, including compounds similar to 5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid, highlights the potential catalytic uses of these compounds (Goodman & Detty, 2004).

Electrochemical Properties : The study of the electrochemical oxidation of substituted p-bromoanilines sheds light on the decomposition pathways and potential applications in electrochemistry (Arias, Brillas, & Costa, 1990).

properties

IUPAC Name |

5-bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-10-5-11(2)7-13(6-10)19-16(20)9-23-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBVJRLCTRFSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)

![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

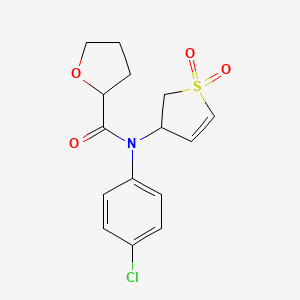

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

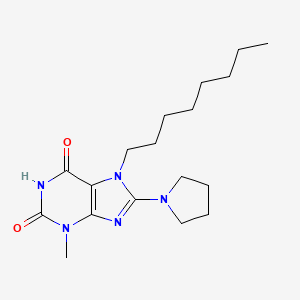

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

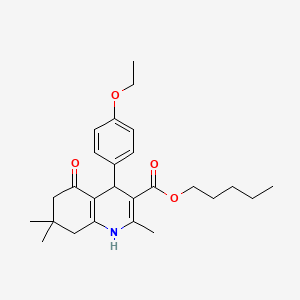

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)